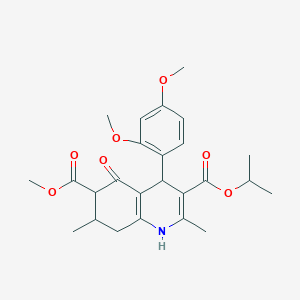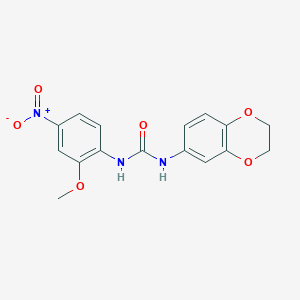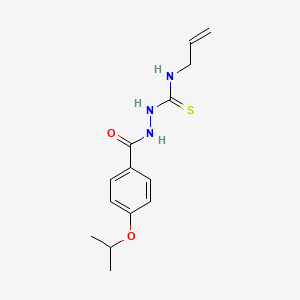
1-(5-Chloropyridin-2-yl)-3-(2-methoxy-4-nitrophenyl)thiourea
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N’-(2-methoxy-4-nitrophenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a phenyl ring substituted with a methoxy and a nitro group, connected through a thiourea linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-pyridinyl)-N’-(2-methoxy-4-nitrophenyl)thiourea typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-4-nitroaniline in the presence of a base, such as triethylamine, to yield the desired thiourea compound. The reaction conditions often include refluxing in an appropriate solvent, such as dichloromethane or chloroform, to facilitate the formation of the thiourea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-chloro-2-pyridinyl)-N’-(2-methoxy-4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfinyl or sulfonyl derivatives of the thiourea.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-N’-(2-methoxy-4-nitrophenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or proteins involved in cancer cell proliferation.
Agriculture: The compound is studied for its herbicidal properties, targeting specific pathways in weeds to inhibit their growth.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-N’-(2-methoxy-4-nitrophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival. The compound’s structural features, such as the thiourea linkage and the presence of electron-withdrawing groups, contribute to its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
N-(4-chlorophenyl)-N’-(2-methoxy-4-nitrophenyl)thiourea: Similar structure but with a different substitution pattern on the pyridine ring.
N-(5-chloro-2-pyridinyl)-N’-(4-nitrophenyl)thiourea: Lacks the methoxy group on the phenyl ring.
Uniqueness: N-(5-chloro-2-pyridinyl)-N’-(2-methoxy-4-nitrophenyl)thiourea is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it distinct from other thiourea derivatives.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-methoxy-4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3S/c1-21-11-6-9(18(19)20)3-4-10(11)16-13(22)17-12-5-2-8(14)7-15-12/h2-7H,1H3,(H2,15,16,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYFKGDEVIICMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4127019.png)
![methyl 4-chloro-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4127030.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-chloro-2-thiophenecarboxamide](/img/structure/B4127039.png)
![N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide](/img/structure/B4127047.png)
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B4127056.png)
![4-[(5-chloro-2-methylphenyl)amino]-4-oxo-2-(1-piperazinyl)butanoic acid](/img/structure/B4127066.png)
![2-[(3,5-dichloro-4-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4127079.png)
![ethyl 4-[N-methyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4127086.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4127101.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4127109.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-[(3S,4R)-4-methoxyoxolan-3-yl]acetamide](/img/structure/B4127123.png)

